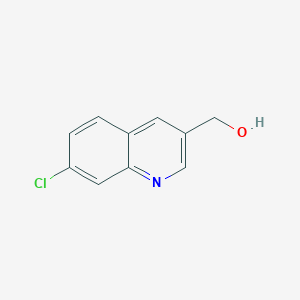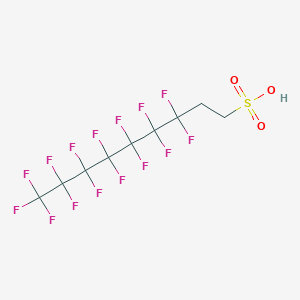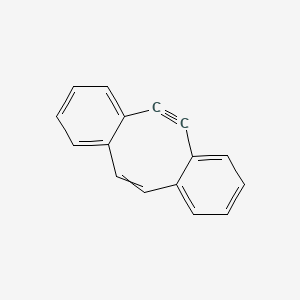
alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride is a synthetic compound that belongs to the class of thiopheneacetamides. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a morpholine moiety, and a phenyl group. It is commonly used in various scientific research applications due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride typically involves multiple steps, including the formation of the thiophene ring, the introduction of the morpholine group, and the attachment of the phenyl group. Common reagents used in these reactions include thiophene derivatives, morpholine, and phenyl halides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products can be further characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking, enzyme assays, and cell-based assays.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride include other thiopheneacetamides, such as:
- Alpha-Hydroxy-N-methyl-N-(2-piperidinoethyl)-alpha-phenyl-2-thiopheneacetamide
- Alpha-Hydroxy-N-methyl-N-(2-pyrrolidinoethyl)-alpha-phenyl-2-thiopheneacetamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the morpholine moiety, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
37109-12-9 |
|---|---|
Fórmula molecular |
C19H25ClN2O3S |
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
2-hydroxy-N-methyl-N-(2-morpholin-4-ylethyl)-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3S.ClH/c1-20(9-10-21-11-13-24-14-12-21)18(22)19(23,17-8-5-15-25-17)16-6-3-2-4-7-16;/h2-8,15,23H,9-14H2,1H3;1H |
Clave InChI |
DCKPOGQFWJFPAU-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN1CCOCC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)












